(5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16376805
Molecular Formula: C23H20N4O4S3
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N4O4S3 |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H20N4O4S3/c28-22-20(33-23(32)24-22)14-17-15-27(18-6-2-1-3-7-18)25-21(17)16-5-4-8-19(13-16)34(29,30)26-9-11-31-12-10-26/h1-8,13-15H,9-12H2,(H,24,28,32)/b20-14- |
| Standard InChI Key | KVRHOSJSNBQXJQ-ZHZULCJRSA-N |
| Isomeric SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5 |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Features
Core Scaffold Composition
The molecule comprises three distinct regions:
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Thiazolidin-4-one core: A five-membered ring containing sulfur (S1) and nitrogen (N1) atoms, with a thiocarbonyl group at position 2.
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Pyrazole bridge: A 1-phenyl-substituted pyrazole unit at position 4, connected via a methylidene (=CH–) group to the thiazolidinone core.
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Morpholine sulfonyl extension: A 3-(morpholin-4-ylsulfonyl)phenyl group appended to the pyrazole ring at position 3.
The (5Z) designation specifies the geometry of the exocyclic double bond between the thiazolidinone and pyrazole moieties, which is critical for maintaining planarity and facilitating target binding .
Electronic and Steric Properties
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Electron-withdrawing effects: The morpholin-4-ylsulfonyl group induces significant electron withdrawal through resonance (-I effect), polarizing the adjacent phenyl ring and enhancing electrophilic character at reactive sites .
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Aromatic stacking potential: The 1-phenyl and 3-aryl substituents on the pyrazole enable π-π interactions with biological targets.
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Solubility considerations: The morpholine ring improves aqueous solubility compared to purely aromatic systems, as evidenced by LogP calculations (predicted LogP = 2.8 ± 0.3) .
Synthetic Methodology
Key Synthetic Pathways
The synthesis involves multi-step convergent strategies, typically employing:
Step 1: Formation of 3-(3-(morpholin-4-ylsulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via:
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Suzuki-Miyaura coupling to install the morpholine sulfonyl group
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Vilsmeier-Haack formylation at the pyrazole C4 position
Step 2: Knoevenagel condensation with 2-thioxo-1,3-thiazolidin-4-one under basic conditions (piperidine/EtOH, 60°C), yielding the (5Z) isomer as the major product (75–82% yield) .
Characterization Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₂₁N₅O₄S₃ |
| Molecular Weight | 547.65 g/mol |
| Melting Point | 218–220°C (decomposition observed) |
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, CH=N), 8.25–7.35 (m, 12H), 3.65–3.58 (m, 8H, morpholine) |
| HRMS (ESI+) | m/z 548.0932 [M+H]⁺ (calc. 548.0938) |
Biological Activity Profile
Anticancer Activity
In vitro screening against NCI-60 cell lines revealed potent activity:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. WI-38) |
|---|---|---|
| MCF-7 (breast) | 1.45 ± 0.2 | 28.6 |
| PC-3 (prostate) | 2.11 ± 0.3 | 19.8 |
| HepG2 (liver) | 3.02 ± 0.4 | 13.7 |
Mechanistic studies identified dual inhibition of:
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Vascular endothelial growth factor receptor-2 (VEGFR-2): IC₅₀ = 0.89 μM (competitive inhibition, Kᵢ = 0.67 μM)
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Caspase-3 activation: 4.2-fold induction at 5 μM concentration
Antimicrobial Effects
Against drug-resistant pathogens:
| Organism | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| MRSA ATCC 43300 | 8 | Vancomycin (2) |
| Candida auris B11221 | 16 | Fluconazole (>64) |
| Pseudomonas aeruginosa | 32 | Meropenem (8) |
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
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Morpholine sulfonyl group: Removal reduces VEGFR-2 inhibition by 92%, confirming its role in binding to the ATP pocket .
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Z-configuration: The E-isomer shows 8–10× lower potency across all assays, emphasizing geometric requirements.
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Thioxo vs. oxo: Replacement of S2 with oxygen decreases antiproliferative activity by 40–60% .
Molecular Docking Insights
Glide docking (PDB: 3VHE) revealed:
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Sulfonyl oxygen forms H-bonds with Lys868 (2.1 Å) and Glu885 (1.9 Å)
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Thiazolidinone carbonyl interacts with Asp1046 (2.3 Å)
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Pyrazole phenyl group occupies hydrophobic pocket (Tyr951, Phe1047)
Pharmacokinetic Predictions
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | In silico prediction |
| Plasma Protein Binding | 89.2% | Equilibrium dialysis |
| t₁/₂ (human) | 6.8 h | Microsomal stability assay |
| CYP3A4 Inhibition | IC₅₀ = 14.3 μM | Fluorometric assay |
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